molecular formula C12H17NO4 B1268868 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid CAS No. 54503-18-3

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid

Cat. No.: B1268868
CAS No.: 54503-18-3
M. Wt: 239.27 g/mol
InChI Key: OOKYWAXNZYBZER-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO4 It is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxyphenol with ethyl bromide to introduce the ethoxy group. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final step involves the addition of a propanoic acid moiety through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group will yield the corresponding amine .

Scientific Research Applications

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with two methoxy groups instead of one ethoxy and one methoxy group.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxy group instead of an amino group.

    3-(4-Methoxyphenyl)propanoic acid: Lacks the amino and ethoxy groups.

Uniqueness

3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with an amino group, allows for diverse chemical modifications and interactions .

Properties

IUPAC Name

3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-10-5-4-8(6-11(10)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYWAXNZYBZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345125
Record name 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54503-18-3
Record name β-Amino-4-ethoxy-3-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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